An In-depth Technical Guide to Methylsilylidyne tris(2-ethylhexanoate): Molecular Structure, Physicochemical Properties, and Potential in Drug Development
An In-depth Technical Guide to Methylsilylidyne tris(2-ethylhexanoate): Molecular Structure, Physicochemical Properties, and Potential in Drug Development
This guide provides a comprehensive technical overview of Methylsilylidyne tris(2-ethylhexanoate), a unique organosilicon compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational principles of organosilicon chemistry to project its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the novel applications of silicon-based molecules.
Introduction and Nomenclature
Methylsilylidyne tris(2-ethylhexanoate) is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three 2-ethylhexanoate groups through oxygen atoms. This structure places it in the family of silyl esters.
Systematic Name: Methylsilylidyne tris(2-ethylhexanoate)[1] Synonyms: Hexanoicacid, 2-ethyl-, methylsilylidyne ester; Tris[(2-ethylhexanoyl)oxy]methylsilane CAS Number: 70682-61-0[1] Molecular Formula: C25H48O6Si[1] Molecular Weight: 472.82 g/mol [1]
The unique combination of a stable silicon core with lipophilic 2-ethylhexanoate arms suggests a range of interesting physicochemical properties and potential applications, particularly in fields requiring biocompatible and tunable materials.
Molecular Structure and Physicochemical Properties
The molecular structure of Methylsilylidyne tris(2-ethylhexanoate) consists of a central silicon atom double-bonded to a methyl group and single-bonded to three 2-ethylhexanoate groups via ester linkages.
Visualizing the Molecular Structure
Caption: Molecular structure of Methylsilylidyne tris(2-ethylhexanoate).
Projected Physicochemical Properties
While specific experimental data for Methylsilylidyne tris(2-ethylhexanoate) is scarce, we can infer its properties based on analogous trialkoxysilanes and the nature of the 2-ethylhexanoate group.
| Property | Projected Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar organosilicon compounds like triethoxysilane which is a colorless liquid. |
| Boiling Point | > 200 °C | The high molecular weight and long alkyl chains of the 2-ethylhexanoate groups would lead to a significantly higher boiling point compared to smaller trialkoxysilanes like triethoxysilane (b.p. 134-135 °C).[2] |
| Density | ~0.9 - 1.0 g/mL | Similar to other trialkoxysilanes, the density is expected to be close to that of water.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | The long, nonpolar alkyl chains of the 2-ethylhexanoate groups will dominate the molecule's polarity, making it hydrophobic and soluble in nonpolar organic solvents. Triethoxysilane is also insoluble in water.[2] |
| Stability | Moisture sensitive | The silyl ester linkages are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This is a key feature for potential controlled release applications. |
Synthesis and Reactivity
A plausible and commonly employed method for the synthesis of trialkoxysilanes, and by extension silyl esters like Methylsilylidyne tris(2-ethylhexanoate), involves the reaction of a corresponding chlorosilane with an alcohol or a carboxylic acid.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for Methylsilylidyne tris(2-ethylhexanoate).
Detailed Experimental Protocol (Projected)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-ethylhexanoic acid (3.0 equivalents) in anhydrous toluene.
-
Addition of Base: Add triethylamine (3.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Silane: Slowly add a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous toluene via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield Methylsilylidyne tris(2-ethylhexanoate) as a clear, colorless to pale yellow liquid.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents premature hydrolysis of the reactive methyltrichlorosilane and the silyl ester product by atmospheric moisture.
-
Anhydrous Solvents: Essential for the same reason as the inert atmosphere.
-
Tertiary Amine Base: Acts as a scavenger for the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product and preventing side reactions.
-
Slow Addition at Low Temperature: Controls the exothermic reaction between the acid chloride and the carboxylic acid, preventing unwanted side reactions and ensuring a controlled reaction rate.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion.
-
Vacuum Distillation: Allows for the purification of a high-boiling point liquid without thermal decomposition.
Reactivity: The Si-O-C Bond and Hydrolysis
The key to the potential applications of Methylsilylidyne tris(2-ethylhexanoate) in drug development lies in the reactivity of its silyl ester (Si-O-C) bonds. These bonds are susceptible to hydrolysis, breaking down to release the constituent 2-ethylhexanoic acid and a silanol species.
The rate of this hydrolysis is influenced by several factors, including pH and the steric bulk of the substituents on the silicon atom. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. This pH-dependent degradation is a highly desirable characteristic for controlled drug release systems.[3]
Applications in Drug Development: A Forward-Looking Perspective
While direct applications of Methylsilylidyne tris(2-ethylhexanoate) in drug development are not yet documented, the broader class of organosilicon compounds and silyl esters holds significant promise. Their biocompatibility, tunable degradation rates, and ability to be functionalized make them attractive for various pharmaceutical applications.
Potential as a Prodrug Moiety
A prodrug is an inactive compound that is converted into an active drug within the body.[4] Silyl ethers and esters are explored as prodrug linkers because their hydrolysis can be tuned to release a drug at a specific site or time.[3][5] Methylsilylidyne tris(2-ethylhexanoate) could potentially be adapted to carry therapeutic agents with carboxylic acid functionalities.
Role in Controlled Drug Delivery Systems
Organosilicon-based materials are extensively investigated for controlled drug delivery.[6][7] Their properties allow for the design of systems that can release a therapeutic agent over a prolonged period, improving efficacy and reducing side effects. Methylsilylidyne tris(2-ethylhexanoate), with its lipophilic nature, could be a valuable component in the formulation of nanoparticles or microemulsions for the delivery of hydrophobic drugs.
Biocompatibility of Organosilicon Compounds
A crucial requirement for any material used in drug delivery is biocompatibility. Silicones and other organosilicon compounds generally exhibit excellent biocompatibility, being non-toxic and eliciting minimal immune response.[8] While specific toxicological data for Methylsilylidyne tris(2-ethylhexanoate) is not available, related alkoxysilanes are reported to have low acute toxicity.[9] However, as with any new excipient, thorough toxicological evaluation would be necessary.
Logical Framework for Drug Delivery Application
Caption: Logical framework for the application of Methylsilylidyne tris(2-ethylhexanoate) in drug delivery.
Analytical Characterization (Projected)
For a comprehensive understanding of Methylsilylidyne tris(2-ethylhexanoate), a suite of analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would show characteristic peaks for the methyl group on the silicon, as well as the various protons of the 2-ethylhexanoate chains. The chemical shifts and splitting patterns would confirm the structure. For similar silyl ethers, the dimethylsilyl protons appear around 0.2 ppm.[10]
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the 2-ethylhexanoate groups.
-
²⁹Si NMR: This technique is particularly useful for characterizing organosilicon compounds. The chemical shift of the silicon atom would provide information about its coordination environment and the nature of the substituents. The substitution of methoxy groups with ethyl groups in silyl ethers is known to shift the 29Si signal to a lower field.[11]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show strong characteristic absorption bands for:
-
C=O stretching: Around 1720-1740 cm⁻¹, indicative of the ester carbonyl group.
-
Si-O-C stretching: In the region of 1000-1100 cm⁻¹.
-
C-H stretching: Around 2850-2960 cm⁻¹ from the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.
Safety and Handling
Based on information for related organosilicon compounds, Methylsilylidyne tris(2-ethylhexanoate) should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is expected to be moderately toxic by ingestion and may cause irritation upon contact with skin and eyes. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
Methylsilylidyne tris(2-ethylhexanoate) represents an intriguing molecule at the intersection of organosilicon chemistry and materials science. While specific data is limited, by drawing parallels with well-studied analogues, we can project its properties and potential. Its tunable hydrolytic stability, coupled with the inherent biocompatibility of organosilicon compounds, makes it a compelling candidate for future research in advanced drug delivery systems and as a versatile intermediate in organic synthesis. Further experimental validation of the properties and applications outlined in this guide is warranted to fully unlock the potential of this and similar silyl ester compounds.
References
- Yu, L., et al. (2020). Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review. PMC.
- ChemBK. (2024, April 10). Triethoxysilane. ChemBK.
- ACS Publications. (1998).
- PMC. (n.d.). Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids.
- PMC. (n.d.).
- PMC. (2023, March 2). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues.
- ACS Publications. (2012, April 23).
- Cosmetic Ingredient Review. (2016, June 6). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics.
- Open Research Newcastle. (2023, March 26). Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery.
- ResearchGate. (2025, August 5). Silicone Polymers in Controlled Drug Delivery Systems: A Review.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- ACS Publications. (2012, October 12).
- ResearchGate. (n.d.). Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium.
- PubChem. (2017, January 9). Triethoxysilane.
- ACS Publications. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.
- RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review.
- PMC. (2023, September 7).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14).
- Encyclopedia MDPI. (2023, June 14). Silanes.
- PMC. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.
- Sinfoo Biotech. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectra of poly(silyl ethers) based palm oil.
- MedCrave. (2018, October 23). Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery.
- ACS Publications. (2016, February 21). Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery.
- ResearchGate. (2017, September 28). (PDF)
- ChemicalBook. (2026, January 12). Methyltris(methylethylketoxime)silane.
- CymitQuimica. (n.d.). CAS 22984-54-9: Methyltris(methyl ethyl ketoxime)silane.
- ECHEMI. (n.d.). 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula.
- Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE.
- Co-Formula. (n.d.). CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery [openmedicinalchemistryjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trends in Degradable Mesoporous Organosilica-Based Nanomaterials for Controlling Drug Delivery: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
